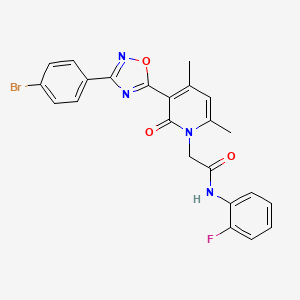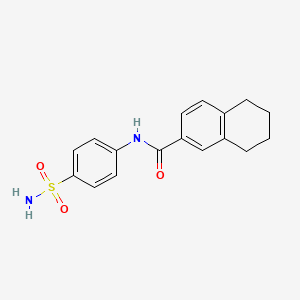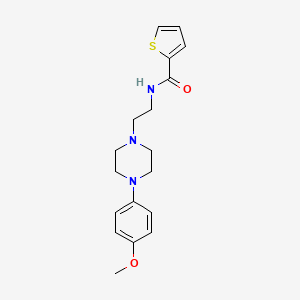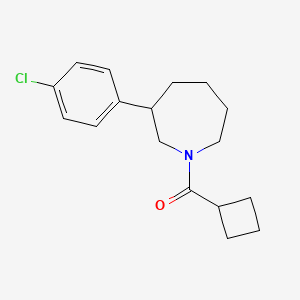![molecular formula C21H20FN3O3S B2952817 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide CAS No. 895802-26-3](/img/structure/B2952817.png)
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. Thiazole rings are found in many biologically active substances, including some pharmaceuticals . The compound also has fluorophenyl and methoxyphenyl groups, which are common in many organic compounds and can significantly influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. This compound’s structure includes a thiazole ring, fluorophenyl, and methoxyphenyl groups. These groups could influence the compound’s polarity, stability, and how it interacts with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Structural and Photophysical Studies
Two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides :This study explores the structures of N-substituted pyrazoline-thiocarboxamides, emphasizing the geometric parameters and intramolecular interactions. The research contributes to understanding the structural basis for the photophysical properties of thiazole and pyrazoline derivatives, which could be analogous to the compound , particularly in terms of molecular conformation and potential applications in materials science or as molecular probes (Köysal et al., 2005).
Fluorescent Properties for Imaging and Sensing
N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores :This research demonstrates the use of thioamide derivatives in synthesizing fluorescent dyes with applications in imaging and sensing. The tunable fluorescence across a broad spectrum suggests potential research applications for the compound of interest in developing new fluorescent probes or materials (Witalewska et al., 2019).
Antimicrobial and Anticancer Activities
New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities :Exploring the antimicrobial properties of thiazole derivatives, this study provides a basis for investigating the potential biomedical applications of similar compounds. The synthesis and testing of thiazole derivatives against various microorganisms suggest a route for the development of new antimicrobial agents, which could include research on the compound (Wardkhan et al., 2008).
Microwave-Assisted One-Pot Three Component Synthesis of Some Thiazolyl(Hydrazonoethyl)Thiazoles as Potential Anti-Breast Cancer Agents :This study underscores the anticancer potential of thiazole derivatives through a novel synthesis approach. The evaluation of these compounds against breast cancer cell lines suggests a promising area for further research, potentially including the compound of interest, in the quest for new cancer therapies (Mahmoud et al., 2021).
Mechanism of Action
Target of Action
The compound contains a thiazole ring, a fluorophenyl group, and a methoxyphenyl group. Compounds with these groups are often involved in interactions with various enzymes and receptors in the body . .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have antimicrobial activity, suggesting they might interfere with biochemical pathways essential for the growth and reproduction of microorganisms .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties, determine its mechanism of action, and assess its safety and efficacy .
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-13-18(29-21(24-13)14-6-8-15(22)9-7-14)10-11-23-19(26)20(27)25-16-4-3-5-17(12-16)28-2/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYSGFMIPFCADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2952742.png)
![3-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2952744.png)
![2-chloro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2952746.png)
![tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate](/img/structure/B2952747.png)

![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)


![5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2952755.png)
![N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2952756.png)
